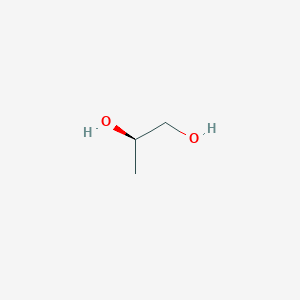

(R)-(-)-1,2-Propanediol

概要

説明

It is a colorless, odorless, and hygroscopic liquid that is miscible with water, acetone, and chloroform . This compound is widely used in various industries due to its versatile properties.

準備方法

Synthetic Routes and Reaction Conditions: R-1,2-Propanediol can be synthesized through several methods. One common method involves the hydration of propylene oxide in the presence of a catalyst. This reaction typically occurs under acidic or basic conditions . Another method involves the microbial fermentation of sugars such as glucose, fucose, or rhamnose using engineered microorganisms .

Industrial Production Methods: Industrial production of R-1,2-Propanediol often involves the hydration of propylene oxide. This process can be catalyzed by acids or bases and is carried out in large-scale reactors. The product is then purified through distillation . Another industrial method involves the use of renewable resources and metabolic engineering of microorganisms to produce R-1,2-Propanediol via fermentation .

化学反応の分析

Types of Reactions: R-1,2-Propanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form compounds such as lactic acid and pyruvic acid.

Reduction: It can be reduced to form propanol.

Esterification: It reacts with carboxylic acids to form esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Esterification: Catalysts like sulfuric acid or heteropolyacids are used in esterification reactions.

Major Products:

Oxidation: Lactic acid, pyruvic acid.

Reduction: Propanol.

Esterification: Esters such as propylene glycol diacetate.

科学的研究の応用

Chemical Properties and Production

(R)-(-)-1,2-Propanediol is a colorless, odorless liquid that is hygroscopic and miscible with water, acetone, and chloroform. It serves as a solvent and humectant in many formulations. Traditionally derived from petroleum-based processes, recent advancements have shifted focus toward sustainable production methods utilizing renewable resources.

Production Methods

-

Microbial Fermentation :

- Microbial production of this compound has gained traction due to its sustainability. Various microorganisms can convert carbohydrates into 1,2-propanediol using fermentation processes. For instance, engineered strains of Escherichia coli have been developed to produce high yields from glucose through metabolic engineering .

- Glycerol Hydrogenolysis :

- Alternative Pathways :

Applications in Various Industries

This compound is employed in multiple sectors due to its unique properties:

Pharmaceuticals

- Used as a solvent for oral, injectable, and topical formulations due to its low toxicity profile. It enhances drug solubility and stability.

Food Industry

- Acts as a food additive (E1520), providing moisture retention in food products and serving as a carrier for flavors and colors.

Cosmetics and Personal Care

- Functions as a humectant in lotions and creams, helping to retain moisture in skin formulations.

Industrial Applications

- Utilized as an antifreeze agent in hydraulic fluids and de-icing solutions due to its low freezing point.

Biotechnology

- Employed in bioprocessing applications as a cryoprotectant for cells during storage or freezing processes.

Case Studies

Future Perspectives

The increasing demand for sustainable chemical processes presents a promising future for this compound production from renewable resources. Ongoing research focuses on optimizing microbial strains and fermentation conditions to further enhance yield and reduce costs.

作用機序

The mechanism of action of R-1,2-Propanediol involves its interaction with various molecular targets and pathways. In biological systems, it acts as a cryoprotectant by stabilizing cell membranes and proteins during freezing and thawing processes. It also interacts with enzymes and metabolic pathways involved in glycolysis and fermentation .

類似化合物との比較

R-1,2-Propanediol is similar to other diols such as:

Ethylene Glycol: Both are used as antifreeze agents, but ethylene glycol is more toxic.

1,3-Propanediol: Both are used in polymer production, but 1,3-propanediol has different physical properties.

Glycerol: Both are used as solvents and in pharmaceutical formulations, but glycerol has three hydroxyl groups compared to two in R-1,2-Propanediol .

R-1,2-Propanediol is unique due to its chiral nature, which allows for specific interactions in biological systems and its versatility in industrial applications.

生物活性

(R)-(-)-1,2-Propanediol, commonly referred to as R-1,2-PD or simply propylene glycol, is a chiral compound with significant biological activity and applications in various fields, including pharmaceuticals, cosmetics, and biochemistry. This article delves into its biological properties, production methods, and various applications supported by research findings and case studies.

This compound has the molecular formula C₃H₈O₂ and is characterized by its two hydroxyl (-OH) groups attached to adjacent carbon atoms. This structure imparts unique properties that make it suitable for various biological applications. The enantiomeric purity of R-1,2-PD is crucial as it exhibits different biological activities compared to its S counterpart.

1. Metabolic Pathways and Production

Research indicates that R-1,2-PD can be produced through metabolic engineering in microorganisms such as Escherichia coli and Clostridium thermosaccharolyticum. These organisms can convert renewable substrates like glucose into R-1,2-PD using specific enzymatic pathways.

- E. coli Production : A study demonstrated that engineered E. coli strains expressing NADH-linked glycerol dehydrogenase genes can produce R-1,2-PD anaerobically. The production was enhanced by co-expressing methylglyoxal synthase and glycerol dehydrogenase, achieving yields of up to 0.7 g/L from glucose .

- Clostridium thermosaccharolyticum : This bacterium can ferment various sugars to produce R-1,2-PD with high enantiomeric excess (>99%). The fermentation process yielded 7.9 g/L of R-1,2-PD from glucose .

| Microorganism | Substrate Used | Yield (g/L) | Enantiomeric Excess (%) |

|---|---|---|---|

| E. coli (engineered) | Glucose | 0.7 | Not specified |

| Clostridium thermosaccharolyticum | Glucose | 7.9 | >99 |

2. Pharmacological Applications

R-1,2-PD is utilized as a solvent in pharmaceutical formulations due to its ability to enhance the delivery of active ingredients while maintaining their efficacy. Its cooling properties make it particularly valuable in topical applications.

- Cooling Agent : Studies show that R-1,2-PD significantly enhances the cooling effect of various therapeutic agents when used as a solvent. For example, it improved the cooling activity of CPS-369 compared to other solvents like ethanol and propylene glycol .

- Safety Profile : The compound has a favorable safety profile; the median lethal dose for racemic 1,2-propanediol is approximately 25 mL/kg body weight . Furthermore, an estimated safe dose for humans is about 1 g/kg body weight per day.

Case Study 1: Topical Application in Dermatology

A clinical study evaluated the effectiveness of R-1,2-PD as a solvent for cooling agents in treating skin discomforts such as itch and irritation. The results indicated that formulations containing R-1,2-PD provided significant relief without inhibiting the pharmacological activity of the cooling agents involved .

Case Study 2: Cosmetic Formulations

In cosmetic applications, R-1,2-PD has been shown to enhance the sensory experience of products such as aftershave lotions and eye makeup removers. Its ability to retain cooling sensations while being non-irritating makes it a preferred ingredient in many formulations .

特性

IUPAC Name |

(2R)-propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009429 | |

| Record name | (-)-1,2-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C | |

| Record name | Propylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4254-14-2 | |

| Record name | R-(-)-1,2-Propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4254-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-1,2-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYLENE GLYCOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/602HN5L69H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-60 °C | |

| Record name | Propylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。